4'-Chlorobiphenyl-3-carboxylic acid
Overview
Description
4’-Chlorobiphenyl-3-carboxylic acid is a chemical compound belonging to the class of biphenyl carboxylic acids. It is characterized by the presence of a chlorine atom at the 4’ position and a carboxylic acid group at the 3 position on the biphenyl structure. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chlorobiphenyl-3-carboxylic acid can be achieved through various methods. One common approach involves the homolytic decarboxylation of aromatic carboxylic acids, which generates aryl radicals that can be used to prepare chlorobiphenyls . Another method includes the use of phenylating agents such as iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate . The Ullmann reaction has also been reported for the preparation of symmetrical and unsymmetrical polychlorobiphenyls .
Industrial Production Methods
Industrial production methods for 4’-Chlorobiphenyl-3-carboxylic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Chlorobiphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4’-Chlorobiphenyl-3-carboxylic acid can yield chlorobenzoic acids, while reduction can produce chlorobiphenyl derivatives with reduced carboxylic groups.
Scientific Research Applications
4’-Chlorobiphenyl-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential role in drug development, particularly for its anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the treatment of inflammatory diseases such as arthritis and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Chlorobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes . This interaction induces the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family .
Comparison with Similar Compounds
4’-Chlorobiphenyl-3-carboxylic acid can be compared with other similar compounds, such as:
4-Chlorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4’-Chlorobiphenyl-4-carboxylic acid: Has the carboxylic acid group at a different position, which can affect its reactivity and properties.
4’-Bromobiphenyl-3-carboxylic acid: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and applications.
The uniqueness of 4’-Chlorobiphenyl-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFMSKZVCPGDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373891 | |
Record name | 4'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4655-10-1 | |
Record name | 4'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Biphenyl-4'-chloro-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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